REACTION_SMILES
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[CH3:12][Si:13]([CH3:14])([CH3:15])[C:16]#[CH:17].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cu:30][I:31].[NH2:1][c:2]1[n:3][cH:4][c:5]([N+:9](=[O:10])[O-:11])[cH:6][c:7]1[Br:8].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[NH2:1][c:2]1[n:3][cH:4][c:5]([N+:9](=[O:10])[O-:11])[cH:6][c:7]1[C:17]#[C:16][Si:13]([CH3:12])([CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc([N+](=O)[O-])cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#Cc1cc([N+](=O)[O-])cnc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |